molecular formula C11H3BrF5NO2 B4657652 5-bromo-N-(pentafluorophenyl)-2-furamide

5-bromo-N-(pentafluorophenyl)-2-furamide

Cat. No. B4657652
M. Wt: 356.04 g/mol
InChI Key: HCSIHBCKUQUASJ-UHFFFAOYSA-N
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Description

5-bromo-N-(pentafluorophenyl)-2-furamide is a chemical compound that belongs to the class of furan-2-carboxamides. It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-(pentafluorophenyl)-2-furamide is not fully understood. However, it is believed to interact with proteins through covalent modification of cysteine residues. This interaction can lead to changes in the protein structure and function, which can be studied using various techniques such as X-ray crystallography and NMR spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on various proteins. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase. Additionally, it has been shown to interact with the protein tubulin, which is involved in cell division. This interaction can lead to changes in cell morphology and function.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(pentafluorophenyl)-2-furamide in lab experiments is its high selectivity for cysteine residues in proteins. This allows for specific covalent modification of proteins, which can be useful for studying protein structure and function. However, one limitation of using this compound is its potential toxicity to cells and organisms. Therefore, careful consideration must be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the study of 5-bromo-N-(pentafluorophenyl)-2-furamide. One direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the exploration of its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various proteins.

Scientific Research Applications

5-bromo-N-(pentafluorophenyl)-2-furamide has potential applications in various scientific research fields. It has been studied for its use as a fluorescent probe for the detection of protein-ligand interactions. It can also be used as a tool for studying the structure and function of proteins. Additionally, this compound has been investigated for its potential use as a therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

5-bromo-N-(2,3,4,5,6-pentafluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3BrF5NO2/c12-4-2-1-3(20-4)11(19)18-10-8(16)6(14)5(13)7(15)9(10)17/h1-2H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSIHBCKUQUASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3BrF5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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